molecular formula C24H44O2Si B15173215 Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane CAS No. 920753-80-6

Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane

Cat. No.: B15173215
CAS No.: 920753-80-6
M. Wt: 392.7 g/mol
InChI Key: QFLVBCCHMCFHGM-UHFFFAOYSA-N
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Description

Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane is an organosilicon compound with the molecular formula C24H44O2Si. This compound is characterized by the presence of a silane group bonded to an ethoxy group, which is further connected to a phenyldecyl group. The compound is notable for its unique structure, which combines the properties of both organic and inorganic components, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane typically involves the reaction of triethylsilane with 2-[(1-phenyldecyl)oxy]ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is designed to maximize efficiency and minimize waste. Advanced purification techniques, such as distillation and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form simpler silane compounds.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved in its action include the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: A simpler silane compound with similar reducing properties.

    Diphenylsilane: Contains phenyl groups instead of the phenyldecyl group.

    Triphenylsilane: Features three phenyl groups attached to the silicon atom.

Uniqueness

Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane is unique due to the presence of the phenyldecyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with organic molecules are required, such as in drug delivery and advanced material synthesis.

Properties

CAS No.

920753-80-6

Molecular Formula

C24H44O2Si

Molecular Weight

392.7 g/mol

IUPAC Name

triethyl-[2-(1-phenyldecoxy)ethoxy]silane

InChI

InChI=1S/C24H44O2Si/c1-5-9-10-11-12-13-17-20-24(23-18-15-14-16-19-23)25-21-22-26-27(6-2,7-3)8-4/h14-16,18-19,24H,5-13,17,20-22H2,1-4H3

InChI Key

QFLVBCCHMCFHGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C1=CC=CC=C1)OCCO[Si](CC)(CC)CC

Origin of Product

United States

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